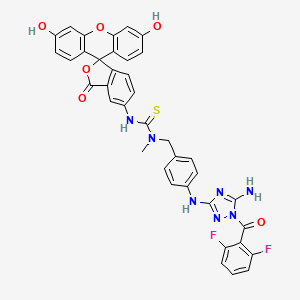

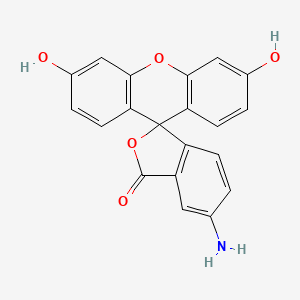

5-氨基荧光素

描述

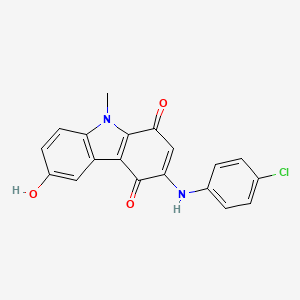

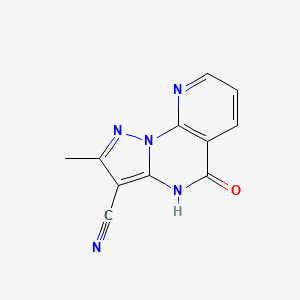

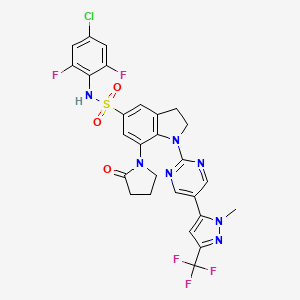

5-Aminofluorescein is a primary amino compound that is fluorescein carrying an amino substituent at C-5 . It is a building block/intermediate for the synthesis of the fluorescent dye fluorescein and is also used to produce N-(fluorescein-5-yl)maleamic acid . It is a fluorescent compound and an inhibitor of the mRNA N6-methyladenosine (m6A) demethylase fat mass and obesity-associated (FTO) protein .

Synthesis Analysis

The preparation of 5-aminofluorescein is carried out either by first saponification of 5-nitrofluorescein acetates with alcohol alkali, followed by reduction of the obtained 5-nitrofluorescein in a solution of alcohol alkali with hydrazine hydrate on a nickel catalyst to obtain 5-aminofluorescein, or by boiling in an aqueous solution of sodium sulfide .Molecular Structure Analysis

The molecular formula of 5-Aminofluorescein is C20H13NO5 . The molecular weight is 347.32 g/mol .Chemical Reactions Analysis

5-Aminofluorescein has been used in the development of a highly selective fluorescent and colorimetric probe for live-cell monitoring of sulphide based on bioorthogonal reaction .科学研究应用

Bioactive Biomaterials and pH-Responsive Drug Delivery

Bioceramics, such as silica-based glasses, play a crucial role in bone and teeth restoration. Researchers have explored the association between nanotechnology and pharmacology, leading to promising advancements in cancer therapy. One such development involves the conjugation of 5-AF with bioactive glass. Here’s how it works:

- Release Tests : At different pH levels (acidic and physiological), 5-AF release is higher under acidic conditions. Although the solubility of 5-AF in aqueous medium is low, dynamic physiological conditions can overcome this limitation, ensuring effective drug delivery while minimizing toxicity .

Chemical Sensors and Environmental Monitoring

作用机制

未来方向

属性

IUPAC Name |

6-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO5/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20/h1-9,22-23H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAJOEGTZDUSKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062979 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminofluorescein | |

CAS RN |

3326-34-9 | |

| Record name | 5-Aminofluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Aminofluorescein | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY8M286SWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of 5-Aminofluorescein?

A1: 5-Aminofluorescein has the molecular formula C20H13NO5 and a molecular weight of 347.32 g/mol. []

Q2: How do different solvents affect the fluorescence properties of 5-Aminofluorescein derivatives?

A2: Studies have shown that 5-Aminofluorescein derivatives exhibit stronger fluorescence in protic solvents compared to aprotic solvents. []

Q3: What is the impact of pH on the fluorescence of 5-Aminofluorescein?

A3: 5-Aminofluorescein demonstrates pH-sensitive fluorescence, showing stronger fluorescence in alkaline environments. This property allows its use in pH-responsive applications, such as monitoring pH changes in biological systems. [, , ]

Q4: How is 5-Aminofluorescein utilized in developing pH-sensitive materials?

A4: 5-Aminofluorescein can be covalently linked to various materials, such as bioactive glass [] and titanium dioxide-chitosan hybrids [], through pH-sensitive linkers. This strategy allows the creation of materials that release 5-Aminofluorescein in response to specific pH changes, making them promising candidates for targeted drug delivery systems.

Q5: Can 5-Aminofluorescein be used to detect specific molecules?

A5: Yes, 5-Aminofluorescein-based sensors have been developed for detecting molecules like formaldehyde [] and copper ions []. These sensors exploit the changes in fluorescence intensity of 5-Aminofluorescein upon interaction with the target molecule, allowing for sensitive and selective detection.

Q6: What makes 5-Aminofluorescein suitable for creating ultrabright fluorescent particles?

A6: 5-Aminofluorescein can be incorporated into spherical polyelectrolyte brushes, creating ultrabright fluorescent particles. The high loading capacity, suitable density and distribution, and enhanced quantum yield of 5-Aminofluorescein within these brushes contribute to their exceptional brightness. These particles hold promise as signal amplification tools in bioimaging and sensing applications. []

Q7: How does 5-Aminofluorescein interact with proteins?

A7: 5-Aminofluorescein has been successfully conjugated to proteins like albumin [, ] and used to study protein interactions under high pressure. [, ] These studies reveal that pressure can influence the binding of 5-Aminofluorescein to its target protein, highlighting the importance of considering pressure effects in biological systems.

Q8: Can 5-Aminofluorescein be used to study cell membranes?

A8: Research shows that 5-Aminofluorescein conjugated to fatty acids can insert into the outer membranes of certain bacteria, such as Borrelia burgdorferi and Treponema pallidum. [] This observation suggests the potential of these probes for studying membrane permeability and dynamics in these organisms.

Q9: How does 5-Aminofluorescein contribute to understanding drug delivery mechanisms?

A9: Researchers have utilized 5-Aminofluorescein to label drug delivery systems like nanocrystals [] and track their fate in biological systems. This labeling strategy enables researchers to visualize the distribution and uptake of these delivery vehicles, providing valuable insights into drug delivery mechanisms and efficacy.

Q10: Does 5-Aminofluorescein interact with specific enzymes?

A10: Studies have shown that 5-Aminofluorescein derivatives can inhibit the activity of the FTO protein, an enzyme involved in regulating cellular RNA modifications. X-ray crystallography studies revealed the structural basis of this inhibition, highlighting the potential of 5-Aminofluorescein derivatives as tools for studying FTO function. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。